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Abstract

Thiols, a class of sulfur-containing organic compounds, are pivotal in defining the aromatic
landscape of modern craft beers. Despite their presence in minute concentrations (often at
parts per trillion levels), their low sensory thresholds allow them to impart intense and desirable
fruity and tropical notes, such as grapefruit, passion fruit, and blackcurrant.[1][2][3] The
concentration and composition of these potent aroma compounds are highly dependent on the
hop variety, as well as a host of other factors including geographic origin (terroir), harvest
maturity, and post-harvest processing.[4][5] This guide provides a comprehensive comparative
analysis of thiol content across various hop cultivars, delves into the analytical methodologies
for their quantification, and explores the key variables that influence their expression. This
document is intended to serve as a valuable resource for researchers, scientists, and brewing
professionals engaged in hop chemistry and beer flavor development.

The Significance of Thiols in Hop Aroma

For decades, the aromatic contribution of hops was primarily attributed to compounds like
linalool and geraniol.[6] However, research in the early 2000s began to shed light on the
profound impact of a class of sulfur-containing compounds known as thiols, or mercaptans.[3]
[6] These compounds, though constituting less than 1% of the total essential oils in a hop cone,
are now recognized as key drivers of the tropical and fruity aromas that are highly sought after
in many beer styles.[6]

The most well-characterized and impactful thiols in hops include:
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e 4-mercapto-4-methylpentan-2-one (4MMP): Imparts a distinct blackcurrant and box tree
aroma.[2][6]

e 3-mercaptohexan-1-ol (3MH): Contributes notes of grapefruit, passion fruit, and guava.[2][3]
¢ 3-mercaptohexyl acetate (3MHA): Offers a potent passion fruit and guava aroma.[2][6]

o 3-mercapto-4-methylpentan-1-ol (3M4MP): Provides rhubarb and citrus notes.[2][4]

These thiols exist in two forms within the hop cone:

o Free Thiols: These are the volatile, aroma-active forms of the compounds that are readily
perceived. Hop varieties like Citra, Mosaic, and Nelson Sauvin are known for their high
concentrations of free thiols.[2][7]

e Bound Thiols (Thiol Precursors): These are non-volatile and flavorless precursors, often
conjugated to amino acids like cysteine or glutathione.[1] During the brewing process,
particularly fermentation, yeast enzymes (specifically 3-lyase) can cleave these bonds,
releasing the volatile, aromatic free thiols in a process known as biotransformation.[3][7]

Comparative Analysis of Thiol Content in Hop
Varieties

The thiol content of hops is highly varietal.[4] The following table summarizes the free thiol
content of several hop varieties as reported in various studies. It is important to note that direct
comparisons between studies can be challenging due to differences in analytical
methodologies, crop year, and growing location.
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. 4MMP 3M4MP Analytical

Hop Variety 3MH (pgl/kg) Reference

(nglkg) (nglkg) Method
Cascade

2.8 3.6 6.3 LC-MS/MS [4]
(USA, 2019)
Cascade

2.4 3.6 10.0 LC-MS/MS [4]
(USA, 2020)
Cascade

3.8 6.6 6.6 LC-MS/MS [4]
(USA, 2021)
Cascade

2.6 3.7 3.4 LC-MS/MS [4]
(USA, 2022)
Cascade

25 2.9 5.2 LC-MS/MS [4]
(USA, 2023)
Cascade
(Germany, n.d. 5.0 5.1 LC-MS/MS [4]
2020)
Cascade
(Argentina, n.d. n.d. 10.3 LC-MS/MS [4]
2023)
Citra High High - - [2][7]
Mosaic High High High - [2]
Nelson

_ High High High - 217
Sauvin
Sabro High - - - [2]
Sorachi Ace High - - - [2]
Centennial High (4MMP) - - - [7]
Chinook High (4MMP) - - - [7]
_ High (3MH, High (3MH, High (3MH,

Amarillo - [2]

3M4MP) 3M4MP) 3M4MP)
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Hallertau )
High - [8]
Blanc

n.d. = not detectable

Based on their thiol content, hop varieties can be broadly categorized into "low," "medium," and
"high thiol impact" groups.[9]

o Low Thiol Impact: These varieties, which include many classic aroma hops, are typically free
of AMMP and have very low levels of 3MH and 3M4MP.[9]

e Medium Thiol Impact: This category includes varieties with either no 4AMMP but a sum of
3MH and 3M4MP above 10 ug/kg, or with detectable 4AMMP and a sum of 3MH and 3M4MP
below 10 pg/kg.[9]

e High Thiol Impact: These are the well-known "fruity” hop varieties that consistently show high
levels of 3MH and 3M4MP (sum > 10 pg/kg) and detectable 4AMMP.[9]

Analytical Methodologies for Thiol Quantification

The analysis of thiols in hops is challenging due to their low concentrations and high reactivity.
[10] The two primary analytical techniques employed are Gas Chromatography-Mass
Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
[4]

Gas Chromatography-Mass Spectrometry (GC-MS)
Based Method

GC-MS methods are frequently used for the analysis of volatile compounds and can be
adapted for thiol quantification.[6] A common approach involves derivatization to improve the
volatility and chromatographic behavior of the thiols.

e Sample Preparation:
o Cryogenically mill hop pellets to a fine powder.

o Weigh approximately 0.1 g of the hop powder into a centrifuge tube.
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[e]

Add an internal standard solution (e.g., deuterated thiol analogues) for accurate
guantification.

[e]

Add a suitable extraction solvent (e.g., a mixture of methanol and water).[4]

Vortex and sonicate the mixture to ensure efficient extraction.

o

[¢]

Centrifuge the sample to pellet the solid material.

Derivatization (On-Fiber or in Solution):

o For Headspace Solid-Phase Microextraction (HS-SPME), expose a coated fiber to the
headspace of the sample vial. Derivatization can occur on the fiber using a reagent like
2,3,4,5,6-pentafluorobenzyl bromide (PFBBr).[11][12][13]

o Alternatively, derivatization can be performed in the liquid extract using reagents like ethyl
propiolate (ETP).[14]

GC-MS/MS Analysis:

o Inject the derivatized sample (or desorb the SPME fiber) into the GC inlet.

o Use a suitable capillary column for separation (e.g., a DB-5ms).

o Employ a temperature program that effectively separates the target thiol derivatives.

o Utilize a tandem mass spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM)
mode for selective and sensitive detection of the target analytes.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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